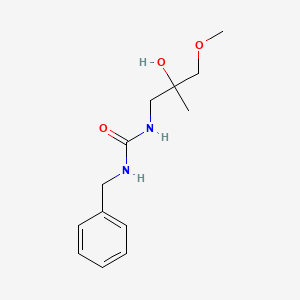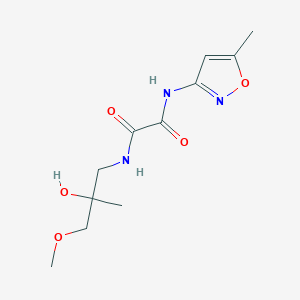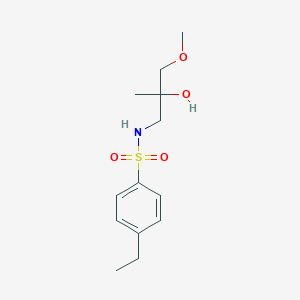
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a urea group (a carbonyl group flanked by two amine groups), and a 2-hydroxy-3-methoxy-2-methylpropyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the urea group and the attachment of the benzyl and 2-hydroxy-3-methoxy-2-methylpropyl groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzyl group would provide aromatic character to the molecule, while the urea group could participate in hydrogen bonding. The 2-hydroxy-3-methoxy-2-methylpropyl group would add further complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl and urea groups could impact its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación
Transition Metal Complexes with N-Heterocyclic Carbene (NHC) Ligands
Recently, there has been considerable interest in transition metal complexes containing N-heterocyclic carbene (NHC) ligands with hydroxyalkyl sidearms. These complexes offer diverse applications, particularly in asymmetric catalysis . Notably, 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can serve as a precursor for such complexes. Let’s explore their potential applications:
Asymmetric Catalysis: Chiral NHC ligands play a crucial role in asymmetric catalysis. These complexes exhibit high selectivity and efficiency in various chemical transformations. Researchers have explored hydroxyalkyl-functionalized NHC/Ru(II) and NHC/Pd complexes for enantioselective reactions . Applications include asymmetric synthesis, cross-coupling reactions, and C-H activation.
Medicinal Chemistry and Biological Activity
Antimicrobial Properties: The hydroxyalkyl-substituted benzimidazolium moiety in 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea suggests potential antimicrobial activity. Researchers have investigated similar compounds for their effects against bacteria and malaria parasites . Further studies could explore its antibacterial and antimalarial properties.
Peptide Bond Surrogates: The triazole ring in 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can act as a hydrogen bond acceptor and donor simultaneously. Such 1,4-disubstituted 1,2,3-triazoles serve as peptide bond surrogates, offering chemical and biological stability . Applications may include drug design and protease inhibition.
Organic Synthesis and Benzylic Reactions
Benzylic Position Reactivity: The benzylic position in 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is chemically reactive. Benzylic halides typically undergo substitution reactions via SN1 or SN2 pathways. Understanding these reactions can guide organic synthesis strategies .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(17,10-18-2)9-15-12(16)14-8-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPUNNRPEQGDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CC=C1)(COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6494462.png)
![N'-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6494469.png)

![3-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B6494471.png)


![N'-(3-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494487.png)
![N'-(2,6-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494501.png)
![N'-(2-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494507.png)

![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B6494520.png)
![1-(4-chlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494561.png)
![1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494567.png)
![2-(4-fluorobenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494574.png)